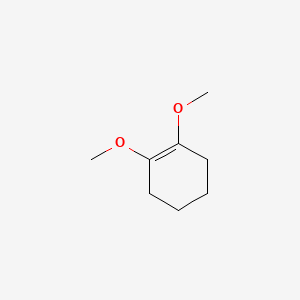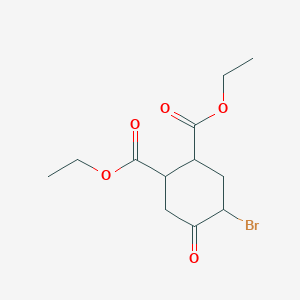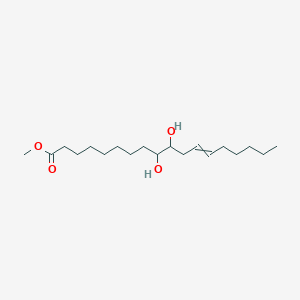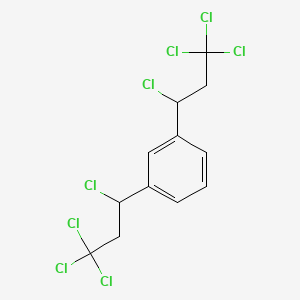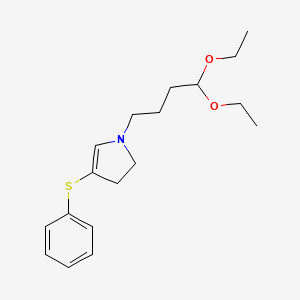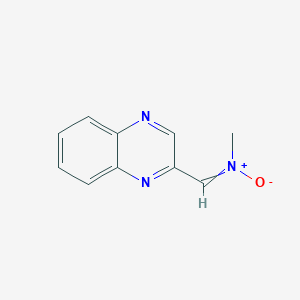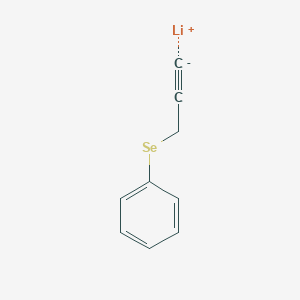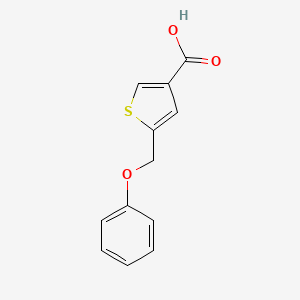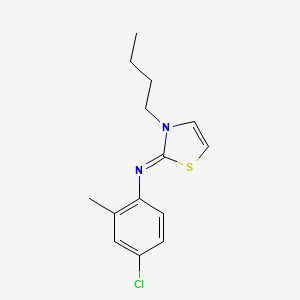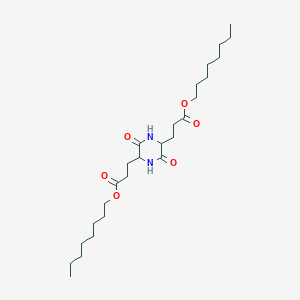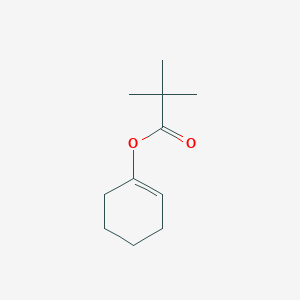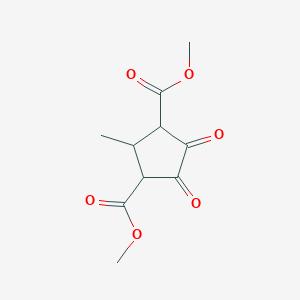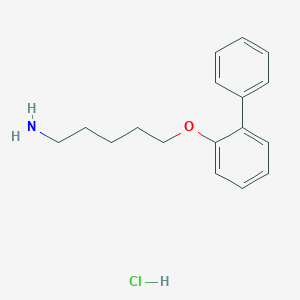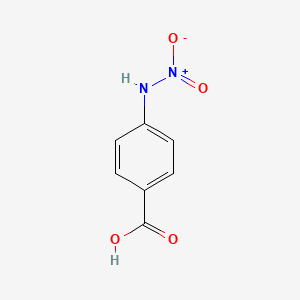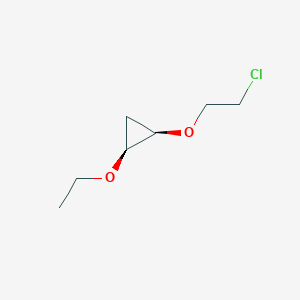
(1R,2S)-1-(2-Chloroethoxy)-2-ethoxycyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-(2-Chloroethoxy)-2-ethoxycyclopropane: is an organic compound characterized by a cyclopropane ring substituted with a 2-chloroethoxy group and an ethoxy group The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-(2-Chloroethoxy)-2-ethoxycyclopropane can be achieved through several synthetic routes. One common method involves the reaction of a cyclopropane derivative with 2-chloroethanol and ethyl alcohol under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the ethoxy group, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-1-(2-Chloroethoxy)-2-ethoxycyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloroethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, (1R,2S)-1-(2-Chloroethoxy)-2-ethoxycyclopropane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which (1R,2S)-1-(2-Chloroethoxy)-2-ethoxycyclopropane exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(2-Chloroethoxy)acetic acid: This compound shares the chloroethoxy group but differs in its overall structure and functional groups.
2-(2-Chloroethoxy)ethanol: Similar in containing the chloroethoxy group, but with different stereochemistry and additional functional groups.
Uniqueness: (1R,2S)-1-(2-Chloroethoxy)-2-ethoxycyclopropane is unique due to its specific stereochemistry and the presence of both chloroethoxy and ethoxy groups on the cyclopropane ring. This combination of features makes it distinct from other similar compounds and valuable for various research and industrial applications.
Properties
CAS No. |
62153-49-5 |
|---|---|
Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
(1R,2S)-1-(2-chloroethoxy)-2-ethoxycyclopropane |
InChI |
InChI=1S/C7H13ClO2/c1-2-9-6-5-7(6)10-4-3-8/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
XNLURDINQZVORR-NKWVEPMBSA-N |
Isomeric SMILES |
CCO[C@H]1C[C@H]1OCCCl |
Canonical SMILES |
CCOC1CC1OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


